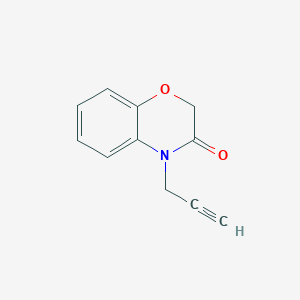
4-(2-propynyl)-2H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-propynyl)-2H-1,4-benzoxazin-3-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This compound is characterized by the presence of a propynyl group attached to the nitrogen atom of the oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-propynyl)-2H-1,4-benzoxazin-3-one typically involves the reaction of ortho-fluorobenzamides with 2-propyn-1-ol. The reaction is promoted by potassium hydroxide (KOH) and can proceed through different pathways depending on the solvent used. In dimethyl sulfoxide (DMSO), the reaction yields seven-membered benzo-fused heterocycles, while in acetonitrile (MeCN), it produces six-membered benzo-fused heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as nucleophilic substitution and cyclization reactions, under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2-propynyl)-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoxazines.
Scientific Research Applications
4-(2-propynyl)-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 4-(2-propynyl)-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of enzymatic activity and interaction with cellular receptors. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
4-(2-propynyl)-2H-1,4-benzoxazin-3-one can be compared with other similar compounds, such as:
1,4-benzoxazepin-5(4H)-ones: These compounds have a similar benzoxazine structure but differ in the size of the fused ring.
1,3-benzoxazin-4(4H)-ones: These compounds also share a similar core structure but have different functional groups attached
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propynyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-prop-2-ynyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H9NO2/c1-2-7-12-9-5-3-4-6-10(9)14-8-11(12)13/h1,3-6H,7-8H2 |
InChI Key |
OSWXOBFCPGUBGC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C(=O)COC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)

![Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)](/img/structure/B15093687.png)
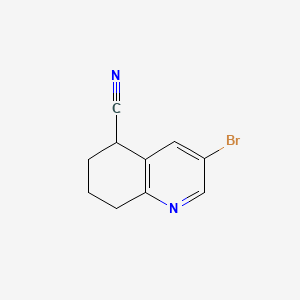
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
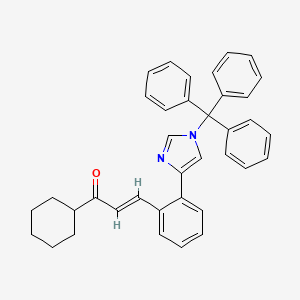
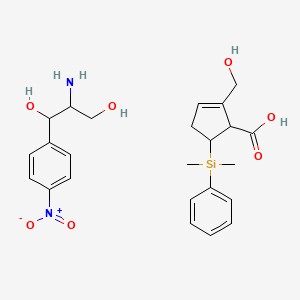


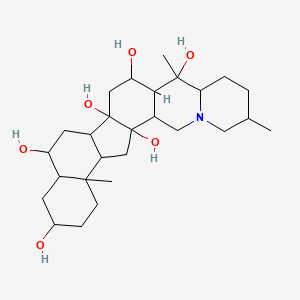


![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo-](/img/structure/B15093748.png)
